Given the structural features of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide, researchers might explore potential applications in areas like:
4-[(4-Methylpiperazin-1-yl)methyl]benzamide is a chemical compound characterized by its structural formula, which includes a benzamide group and a 4-methylpiperazine moiety. Its molecular formula is with a molecular weight of approximately 233.31 g/mol . This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents.
4-[(4-Methylpiperazin-1-yl)methyl]benzamide exhibits notable biological activities, particularly as an inhibitor of specific kinases. Its structural similarity to imatinib, a well-known kinase inhibitor used in cancer treatment, suggests potential anticancer properties. Studies indicate that compounds with similar structures can modulate signaling pathways involved in cell proliferation and survival, making them valuable in cancer therapeutics .
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide can be achieved through various methodologies:
The primary applications of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide include:
Interaction studies have shown that 4-[(4-Methylpiperazin-1-yl)methyl]benzamide can bind to specific protein targets involved in cancer progression. These studies typically employ techniques such as:
Research indicates that variations in substituents on the benzamide structure can significantly influence binding efficacy and selectivity for target proteins .
Several compounds share structural features with 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. Here are some notable examples:
The uniqueness of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide lies in its specific piperazine substitution pattern, which enhances its solubility and potential bioactivity compared to other similar compounds.
4-[(4-Methylpiperazin-1-yl)methyl]benzamide emerged as a structurally significant compound during the late 20th century, driven by advancements in heterocyclic chemistry and benzamide derivatization. Early synthetic routes focused on nucleophilic substitution reactions between 4-(chloromethyl)benzamide and N-methylpiperazine, leveraging the reactivity of the benzylic chloride group.
A notable industrial synthesis involves the condensation of 4-bromomethylbenzonitrile with excess N-methylpiperazine in chloroform, followed by hydrolysis with hydrochloric acid to yield the benzamide derivative. Alternative methods include reductive amination of 4-formylbenzoic acid with N-methylpiperazine using sodium borohydride and acetic acid, achieving yields exceeding 90%.
Table 1: Key Synthetic Methods
| Method | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Nucleophilic substitution | N-methylpiperazine, CHCl₃ | 95% | 99.7% | |
| Reductive amination | NaBH₄, CH₃COOH | 90% | 99.5% | |
| Hydrolysis | HCl (35%), 90–95°C | 75% | 99.9% |
The compound’s piperazine moiety places it within the broader class of nitrogen-containing heterocycles, which constitute 59% of FDA-approved drugs. Piperazine’s chair conformation and equatorial N-H bonds enable stable interactions with biological targets, such as neurotransmitter receptors and kinase enzymes. The benzamide group further enhances hydrogen-bonding capabilities, making the molecule a versatile scaffold for drug design.
In synthetic heterocyclic chemistry, the methylpiperazine side chain serves as a conformational modifier, influencing solubility and bioavailability. For example, the compound’s logP value (2.1) reflects balanced lipophilicity, critical for blood-brain barrier penetration in neurological applications.
4-[(4-Methylpiperazin-1-yl)methyl]benzamide belongs to the N-substituted benzamide family, characterized by an amide group para to the piperazine-methyl substituent. This structural class includes:
Table 2: Benzamide Derivative Classes
The compound’s structural similarity to imatinib intermediates highlights its role in tyrosine kinase inhibitor development, particularly in optimizing solubility through piperazine functionalization.
Piperazine derivatives are pivotal in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties. 4-[(4-Methylpiperazin-1-yl)methyl]benzamide has been utilized as:
Recent studies underscore its utility in covalent inhibitor design, where the benzamide group acts as a warhead targeting cysteine residues in kinases. The compound’s adaptability in hybrid molecule synthesis—such as bergenin-piperazine conjugates—further exemplifies its versatility in oncology and antimicrobial research.
4-[(4-Methylpiperazin-1-yl)methyl]benzamide exists as a solid at room temperature and standard atmospheric pressure [2]. The compound typically appears as a white to pale yellow crystalline powder [3] [4], consistent with the characteristic appearance of related benzamide derivatives [5] [6]. This physical state is attributed to the presence of intermolecular hydrogen bonding between the amide functional groups and the organized crystal lattice structure typical of benzamide compounds [5] [6].
The compound exhibits no distinctive odor under normal conditions [4] [7], which is characteristic of many benzamide derivatives. The crystalline nature of the compound contributes to its stability and handling properties, making it suitable for pharmaceutical applications and research purposes [4] [7].
The molecular weight of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide is 233.31 g/mol [2] . The compound has a molecular formula of C₁₃H₁₉N₃O [2] , which corresponds to the following elemental composition:
The CAS registry number is 839677-18-8 [2] , providing a unique identifier for this chemical compound. The IUPAC name is 4-[(4-Methylpiperazin-1-yl)methyl]benzamide [2] , which systematically describes the structural arrangement of the molecule.
The solubility profile of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide varies significantly across different solvents and pH conditions. The compound demonstrates limited solubility in water at room temperature [2] [4], which is typical for benzamide derivatives with lipophilic substituents [5] [6].
In organic solvents, the compound exhibits enhanced solubility characteristics:
The compound shows pH-dependent solubility in aqueous buffer systems. In phosphate buffer at pH 8.0, borate buffer at pH 9.0, and 0.1N hydrochloric acid, the compound demonstrates moderate solubility suitable for spectroscopic analysis [11] [12].
The lipophilicity of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide is characterized by its partition coefficient (logP) between octanol and water. Computational predictions indicate a logP value ranging from 3.2 to 3.8 [13] [14], suggesting moderate lipophilicity. This value is consistent with the structural features of the compound, which includes both hydrophobic aromatic components and hydrophilic amide functionality.
The predicted density of the compound is 1.24 ± 0.1 g/cm³ [3] [4], which is typical for organic compounds containing benzamide structures. The polar surface area is calculated to be 50.8 Ų , indicating moderate polarity that influences both solubility and membrane permeability characteristics.
The compound's pKa is predicted to be 13.66 ± 0.70 [4], indicating weak basic properties primarily associated with the piperazine nitrogen atoms. This value suggests that the compound will exist predominantly in its neutral form under physiological pH conditions.
Ultraviolet-visible spectroscopy reveals that 4-[(4-Methylpiperazin-1-yl)methyl]benzamide exhibits a characteristic maximum absorption wavelength (λmax) at 205 nm [11] [12]. This absorption is attributed to π → π* transitions in the aromatic benzamide system. The compound demonstrates Beer-Lambert law compliance over concentration ranges of 0.1-30 μg/ml in various buffer systems [11] [12].
The molar extinction coefficient at 205 nm is 4.375 × 10⁴ L/mol·cm [11] [12], indicating strong UV absorption characteristic of substituted benzamide compounds. The absorption spectrum extends across the range of 200-300 nm, with additional absorption features potentially arising from n → π* transitions of the amide carbonyl group [11] [12].
Infrared spectroscopy provides detailed information about the functional groups present in 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. Key absorption bands include:
These spectral features are consistent with the presence of a benzamide core structure substituted with a methylpiperazine moiety [10]. The amide carbonyl stretch at 1647 cm⁻¹ is characteristic of primary amides, while the N-H stretch at 3419 cm⁻¹ confirms the presence of the amide nitrogen [10].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-[(4-Methylpiperazin-1-yl)methyl]benzamide. The ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) reveals:
The aromatic proton signals appear as a multiplet in the expected downfield region, while the piperazine ring protons appear as characteristic multiplets in the aliphatic region [15] [10]. The amide NH protons are observed as a singlet, consistent with primary amide functionality [15] [10].
Mass spectrometry confirms the molecular structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide through molecular ion identification and fragmentation analysis. The molecular ion peak appears at m/z 233.3 [15] [10], consistent with the calculated molecular weight.
The base peak is observed at m/z 175 [15] [10], corresponding to the loss of the piperazine moiety from the molecular ion. This fragmentation pattern is characteristic of compounds containing benzamide structures linked to piperazine derivatives [15] [10]. Additional fragmentation involves the systematic loss of alkyl substituents from the piperazine ring, providing confirmatory evidence for the proposed structure [15] [10].